5H-[1]benzopyrano[2,3-b]pyridine
Overview
Description
5H-1benzopyrano[2,3-b]pyridine is a halogenated heterocycle . It’s also known as 5H-chromeno[2,3-b]pyridine .
Synthesis Analysis
The synthesis of 5H-1benzopyrano[2,3-b]pyridine involves various methods. For instance, 5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues were synthesized from 4-oxo-4H-1-benzopyran-3-carbonitriles or 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes .Molecular Structure Analysis
The molecular formula of 5H-1benzopyrano[2,3-b]pyridine is C12H9NO . Its molecular weight is 183.20600, and it has a density of 1.218g/cm3 .Chemical Reactions Analysis
The chemical reactions involving 5H-1benzopyrano[2,3-b]pyridine are complex and can lead to various products. For example, the metabolites and degradation products of 2-amino-7-isopropyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carboxylic acid were synthesized to confirm the proposed structures .Physical and Chemical Properties Analysis
5H-1benzopyrano[2,3-b]pyridine has a boiling point of 340.3ºC at 760 mmHg. Its exact mass is 183.06800, and it has a flash point of 124.5ºC .Scientific Research Applications
Synthesis and Antimicrobial Activity : Novel compounds derived from 5H-[1]benzopyrano[2,3-b]pyridine have been synthesized and evaluated for their antimicrobial properties. This includes research on 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, which demonstrated potential antibacterial and antifungal activities (Elgemeie et al., 2017).
Medicinal Chemistry : The benzopyrano[2,3-b]pyridine framework is considered a "privileged medicinal scaffold". A synthesis process involving a series of compounds incorporating this framework has been described, emphasizing its significance in medicinal chemistry (Evdokimov et al., 2006).
Synthetic Pathways and Applications in Pharmaceutical Industry : The pyranopyrimidine core, a variant of the 5H-pyrano[2,3-d]pyrimidine scaffold, plays a crucial role in pharmaceutical industries due to its broad synthetic applications and bioavailability. A review covering the synthetic pathways for developing substituted pyranopyrimidine derivatives using diverse catalysts highlights its extensive applicability (Parmar et al., 2023).
Functionalization Reactions and Theoretical Studies : Studies involving the functionalization of related compounds, like 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid, with 2,3-Diaminopyridine provide insights into the synthetic and theoretical aspects of these compounds. This includes exploring different reaction products and their mechanisms (Yıldırım et al., 2005).
Synthesis of Novel Derivatives and Their Properties : Research on synthesizing new derivatives like 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) and studying their quantum, NLO, and thermodynamic properties demonstrates the versatility of these compounds in various scientific applications (Halim & Ibrahim, 2022).
Conformational Analysis and Stereochemistry : The study of conformational aspects of pyrazolo[3,4-b]pyridines, focusing on their axial chirality and restricted rotations, provides valuable information on their stereochemical properties. This research is critical for understanding their behavior in biological systems (Gunasekaran et al., 2014).
Synthesis of Anxioselective Agents : The synthesis of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their use as antiallergic agents in preclinical studies demonstrates their potential in developing new therapeutic agents (Nohara et al., 1985).
Photophysical Investigation and Application as Chemosensors : The synthesis of pyridine-pyrazoline derivatives and their investigation as fluorescent chemosensors for metal ions like Fe3+ showcase their application in material science and sensor technology (Asiri et al., 2020).
Mechanism of Action
Target of Action
The primary target of 5H-1It’s structurally similar compound, amlexanox, has been reported to inhibit the chemical mediatory release of the slow-reacting substance of anaphylaxis (srs-a) and may have antagonistic effects on interleukin-3 .
Mode of Action
The exact mode of action of 5H-1benzopyrano[2,3-b]pyridine might interact with its targets to inhibit the release of certain chemical mediators, thereby exerting its effects.
Biochemical Pathways
The specific biochemical pathways affected by 5H-1The inhibition of srs-a and interleukin-3 suggests that it may impact the pathways related to immune response and inflammation .
Pharmacokinetics
The pharmacokinetics of 5H-1The bioavailability of structurally similar compounds can be influenced by factors such as gastric acidity .
Result of Action
The specific molecular and cellular effects of 5H-1benzopyrano[2,3-b]pyridine might have anti-inflammatory and antiallergic properties.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5H-1Factors such as ph can influence the bioavailability of structurally similar compounds .
Properties
IUPAC Name |
5H-chromeno[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-2-6-11-9(4-1)8-10-5-3-7-13-12(10)14-11/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIYRNSRKGMBLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N=CC=C2)OC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50483581 | |
Record name | 5H-[1]benzopyrano[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50483581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261-27-8 | |
Record name | 5H-[1]benzopyrano[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50483581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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